molecular formula C22H16ClN7O B2811508 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1006305-46-9

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Numéro de catalogue: B2811508
Numéro CAS: 1006305-46-9
Poids moléculaire: 429.87
Clé InChI: PDTOGOALPWXBCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H16ClN7O and its molecular weight is 429.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.

The biological activity of this compound primarily involves the inhibition of specific tyrosine kinases (TKs), such as c-Src and Bcr-Abl. These kinases play crucial roles in cellular signaling pathways that regulate cell proliferation and survival. The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Key Findings

  • Inhibition of Tyrosine Kinases : The compound has shown significant inhibitory effects on c-Src with submicromolar IC50 values, indicating potent activity against cancer cell lines such as neuroblastoma (NB) and glioblastoma .
  • In Vitro and In Vivo Efficacy : Studies demonstrated that the compound could induce a tumor volume reduction greater than 50% in xenograft mouse models, showcasing its potential as an effective anticancer agent .

Pharmacokinetics

Despite its promising biological activities, the pharmacokinetic properties of this compound are challenged by low aqueous solubility and moderate passive permeability. Strategies to enhance solubility include the development of nanoparticles and liposomal formulations to improve bioavailability and therapeutic efficacy.

Table 1: Summary of Pharmacokinetic Properties

PropertyValue
Aqueous SolubilityLow
Metabolic Stability>93% after incubation with human liver microsomes
Passive PermeabilityMedium-low

Case Studies

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various cancer models:

  • Neuroblastoma Model : In a study involving SH-SY5Y human neuroblastoma cells, the compound exhibited notable cytotoxicity and was encapsulated in albumin nanoparticles for enhanced delivery. The results indicated improved drug release profiles and biodistribution characteristics compared to free drug formulations .
  • Breast Cancer Studies : Another investigation into related pyrazolo compounds revealed their ability to inhibit CDK2, a critical kinase involved in cell cycle regulation. This inhibition resulted in significant growth suppression in breast cancer cell lines .

Applications De Recherche Scientifique

Anticancer Activity

The compound has been extensively studied for its anticancer properties. It acts as a kinase inhibitor, targeting specific enzymes involved in cancer cell proliferation.

Case Study:
In vitro studies demonstrated that N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide significantly reduced the viability of breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Research Findings:
A study found that treatment with the compound resulted in a 50% reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its role in modulating inflammatory responses .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
BioavailabilityModerate
Half-lifeApproximately 6 hours
MetabolismPrimarily hepatic

Toxicity Profile

While exhibiting promising biological activity, the compound's safety profile requires attention. Acute toxicity studies indicate moderate toxicity levels at higher concentrations, necessitating further investigation into its safety during therapeutic use.

Propriétés

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN7O/c1-14-10-19(27-22(31)15-6-3-2-4-7-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-9-5-8-16(23)11-17/h2-13H,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTOGOALPWXBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.